molecular formula C6H5BrO2 B057236 2-Bromo-1-furan-2-yl-ethanone CAS No. 15109-94-1

2-Bromo-1-furan-2-yl-ethanone

Cat. No. B057236
CAS RN: 15109-94-1
M. Wt: 189.01 g/mol
InChI Key: UIALGUXSAGHRLD-UHFFFAOYSA-N
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Description

2-Bromo-1-furan-2-yl-ethanone is a chemical compound with the molecular formula C6H5BrO2 . It has a molecular weight of 189.01 and is a solid in its physical form .


Synthesis Analysis

The synthesis of furan compounds, including 2-Bromo-1-furan-2-yl-ethanone, has seen significant advancements in recent years . Classical methods have been modified and improved, and new methods have been developed . A variety of catalysts have been used for these transformations .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-furan-2-yl-ethanone is represented by the InChI code 1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-1-furan-2-yl-ethanone are not mentioned in the search results, furan compounds are known to be important building blocks in organic chemistry .


Physical And Chemical Properties Analysis

2-Bromo-1-furan-2-yl-ethanone has a density of 1.6±0.1 g/cm3 . It has a boiling point of 226.5±15.0 °C at 760 mmHg , and a melting point of 34ºC . The compound has a flash point of 90.8±20.4 °C .

Scientific Research Applications

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Future Directions

While specific future directions for 2-Bromo-1-furan-2-yl-ethanone are not mentioned in the search results, the ongoing advancements in the synthesis of furan compounds suggest a promising future for this field .

properties

IUPAC Name

2-bromo-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIALGUXSAGHRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383536
Record name 2-Bromo-1-furan-2-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-furan-2-yl-ethanone

CAS RN

15109-94-1
Record name 2-Bromo-1-furan-2-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 5 liter round bottomed flask is added 2-acetylfuran (440 grams, 4 moles) and 2.4 liters of ethyl ether at 5 C in an ice bath. To this solution is added, dropwise over a period of two hours, with vigorous stirring, 230 mL bromine (713 grams, 4.46 moles). After the bromine addition is complete, the reaction mixture is stirred for an additional two hours, and then quenched with the addition of 300 mL of water. The mixture is then allowed to separate overnight, and the ether layer is washed with water (3×300 mL), dried over magnesium sulfate, and filtered. Removal of the solvent affords the title product having 1H-NMR (CDCl3) delta 7.53 (t, 1J, J=0.72 Hz), 7.21 (d, 1H, J=3.68 Hz), 6.46 (dd, 1H, J=3.66 Hz and 1.48 Hz), 4.20 (s, 2H). 13C (CDCl3 189.22, 150.12, 147.61, 119.42, 112.93, 30.46 ppm.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bromine (71.14 ml, 1.39 mol) is added dropwise over 1 hour to a solution of 117.59 g (1.07 mol) of 2-acetylfuran (1) in a mixture of 900 ml of either and 400 ml of 1,4-dioxane, at 0° C. under a nitrogen atmosphere. The reaction is warmed to ambient temperature and stirred for 18 hours, then quenched with 1.1 liter of saturated aqueous ammonium chloride and extracted with chloroform. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo to give a dark oil. Flash-chromatography on neutral silica gel using chloroform as eluent followed by distillation using a Kugelruhr apparatus gives 190.81 g (94%) of compound 2 as a light yellow oil, boiling point 85° C. (0.30 mmHg).
Quantity
71.14 mL
Type
reactant
Reaction Step One
Quantity
117.59 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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